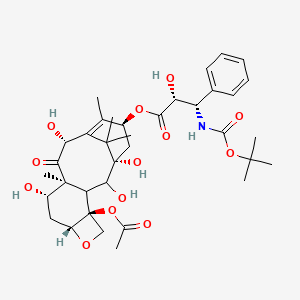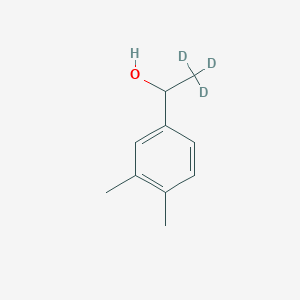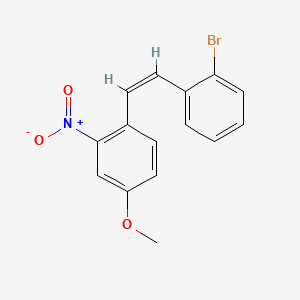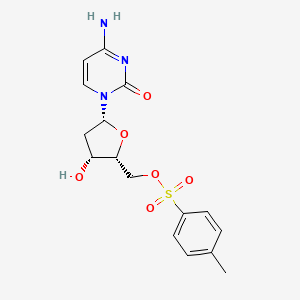
Desbenzoyl Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a useful research compound. Its molecular formula is C₃₆H₄₉NO₁₃ and its molecular weight is 703.77. The purity is usually 95%.
BenchChem offers high-quality [(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncología
Desbenzoyl Docetaxel es un medicamento de quimioterapia utilizado para tratar varios tipos de cáncer {svg_1}. Esto incluye cáncer de mama, cáncer de cabeza y cuello, cáncer de estómago, cáncer de próstata y cáncer de pulmón de células no pequeñas {svg_2}. Puede usarse solo o junto con otros medicamentos de quimioterapia {svg_3}.
Nanotecnología en la terapia contra el cáncer
La intersección de la nanotecnología y la farmacología ha revolucionado la administración y la eficacia de los agentes quimioterapéuticos, especialmente el docetaxel {svg_4}. El potencial terapéutico del docetaxel se ha mejorado significativamente a través de su incorporación en nanoplataformas, como nanofibras y nanopartículas {svg_5}. Este avance ofrece una administración dirigida, liberación controlada y una mejor biodisponibilidad, lo que reduce drásticamente la toxicidad sistémica y mejora los resultados para los pacientes {svg_6}.
Nanofibras en la administración de fármacos
Las nanofibras proporcionan un andamio versátil para la liberación controlada del docetaxel, utilizando técnicas como el hilado por electrohilado para adaptar los perfiles de liberación del fármaco {svg_7}. Esta tecnología mejora las propiedades farmacocinéticas del docetaxel {svg_8}.
Nanopartículas en medicina de precisión
Las nanopartículas permiten una administración precisa del fármaco a las células tumorales, minimizando el daño a los tejidos sanos mediante métodos sofisticados de encapsulación como la nanoprecipitación y la emulsión {svg_9}. Esta tecnología no solo mejora las propiedades farmacocinéticas del docetaxel, sino que también abre nuevas vías en la medicina regenerativa al facilitar la terapia dirigida y la regeneración celular {svg_10}.
Medicina regenerativa
Las nanoplataformas cargadas con docetaxel abren nuevas vías en la medicina regenerativa al facilitar la terapia dirigida y la regeneración celular {svg_11}. Esto muestra el potencial de la nanotecnología para superar las limitaciones de la quimioterapia tradicional y allanar el camino para futuras innovaciones en la administración de fármacos y terapias regenerativas {svg_12}.
Innovaciones futuras en la administración de fármacos
El impacto transformador de las nanoplataformas cargadas con docetaxel en oncología y más allá muestra el potencial de la nanotecnología para superar las limitaciones de la quimioterapia tradicional y allanar el camino para futuras innovaciones en la administración de fármacos y terapias regenerativas {svg_13}.
Mecanismo De Acción
Target of Action
Desbenzoyl Docetaxel, a derivative of Docetaxel, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
this compound interacts with its targets, the microtubules, by binding to β-tubulin . This binding stabilizes the microtubule structures and inhibits their depolymerization . As a result, the normal function of microtubules is disrupted, leading to the prevention of cell division and promotion of cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dynamic assembly and disassembly of microtubules . By stabilizing microtubules and preventing their depolymerization, this compound disrupts the normal cell cycle, particularly the mitotic phase . This disruption leads to cell cycle arrest and ultimately triggers apoptosis, or programmed cell death .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial in determining its bioavailability. It is also known to have a high protein binding affinity . These properties likely influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and induction of apoptosis . By disrupting microtubule dynamics, this compound prevents the normal progression of the cell cycle, leading to cell cycle arrest . This arrest, in turn, triggers programmed cell death or apoptosis, thereby exerting its cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action through drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of certain enzymes, can affect the stability and activity of this compound.
Safety and Hazards
Docetaxel is considered hazardous and can cause skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity . It can also lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome .
Direcciones Futuras
Docetaxel has shown promise in various areas of cancer treatment. For instance, it has been suggested that docetaxel could be used to promote HDL (High-Density Lipoprotein) biogenesis and reduce atherosclerosis . Additionally, chitosan-based advanced materials for docetaxel delivery are being explored for future cancer theranostics .
Análisis Bioquímico
Biochemical Properties
Desbenzoyl Docetaxel, like its parent compound Docetaxel, is believed to interact with microtubules . It binds to microtubules with high affinity, preventing cell division and promoting cell death . This interaction disrupts the normal function of microtubules, thereby stopping cell division .
Cellular Effects
This compound, through its interaction with microtubules, can have profound effects on cellular processes. It can influence cell function by disrupting the normal cell cycle, particularly at the mitotic phase . This disruption can lead to apoptosis, or programmed cell death . The compound can also have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to microtubules . This binding disrupts the normal function of microtubules, preventing cell division . The compound does not interact with dimeric tubulin , but its binding to microtubules can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . A study found that some dosages of Docetaxel were lethal in rats
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 (CYP)3A4 system . The compound is excreted primarily through the bile duct, with minimal renal excretion .
Transport and Distribution
This compound is widely distributed in tissues . The compound is transported and distributed within cells and tissues primarily because of hepatic metabolism by the CYP3A4 system and biliary excretion .
Subcellular Localization
Given its parent compound Docetaxel’s mechanism of action involving microtubules , it can be inferred that this compound may also localize to areas in the cell where microtubules are abundant.
Propiedades
IUPAC Name |
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO13/c1-17-20(48-30(44)26(41)24(19-12-10-9-11-13-19)37-31(45)50-32(3,4)5)15-36(46)29(43)27-34(8,28(42)25(40)23(17)33(36,6)7)21(39)14-22-35(27,16-47-22)49-18(2)38/h9-13,20-22,24-27,29,39-41,43,46H,14-16H2,1-8H3,(H,37,45)/t20-,21-,22+,24-,25+,26+,27?,29?,34+,35-,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDHCOGJTZHCET-DJRRHBOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)




![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)


